2'-O-methyl-5-methyluridine
Overview
Description
2’-O-Methyl-5-methyluridine is a modified nucleoside that consists of uridine bearing two methyl substituents located at position C-5 on the uracil ring and position O-2’ on the ribose ring . This compound is found in various types of RNA, including ribosomal RNA, small nuclear RNA, small nucleolar RNA, and transfer RNA of Archaea, Bacteria, and Eukaryota . It plays a significant role in the structural stability and functional regulation of RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methyl-5-methyluridine typically involves the methylation of uridine at the 2’-hydroxyl group of the ribose and the 5-position of the uracil ring. One method involves the use of methyl iodide and a strong base to achieve the methylation . Another approach employs enzymatic methods, where specific methyltransferases catalyze the methylation process .
Industrial Production Methods: Industrial production of 2’-O-methyl-5-methyluridine can be achieved through biotechnological methods, utilizing engineered microorganisms that express the necessary methyltransferases. These microorganisms can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted uridine derivatives.
Scientific Research Applications
2’-O-Methyl-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified oligonucleotides.
Biology: Plays a role in the structural stability and functional regulation of RNA molecules.
Medicine: Potential use in the development of nucleic acid-based drugs and cancer therapy.
Industry: Used in the production of nucleic acid-based drugs and as a research tool in molecular biology.
Mechanism of Action
The mechanism of action of 2’-O-methyl-5-methyluridine involves its incorporation into RNA molecules, where it contributes to the structural stability and functional regulation of the RNA. The methyl groups at the 2’-O and 5-positions enhance the resistance of RNA to enzymatic degradation and improve its binding affinity to proteins and other molecules . This compound can also influence the translation and splicing of RNA by altering the secondary and tertiary structures of the RNA .
Comparison with Similar Compounds
2’-O-Methyluridine: Lacks the methyl group at the 5-position.
5-Methyluridine: Lacks the methyl group at the 2’-O position.
2’-O-Methylcytidine: Contains a cytosine base instead of uracil.
Uniqueness: 2’-O-Methyl-5-methyluridine is unique due to the presence of both methyl groups at the 2’-O and 5-positions, which confer enhanced stability and functional properties to RNA molecules. This dual methylation is not commonly found in other modified nucleosides, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRPHCORALGKQ-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970832 | |
Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-09-4 | |
Record name | 5-Methyl-2′-O-methyluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55486-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-O-Methylribothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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